1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Overview
Description
1-[3-(Morpholin-4-yl)propyl]-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C22H28N6O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-morpholinyl)propyl]-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is 392.23245954 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Benzimidazolyl-1,3,5-triazine and pyrimidine derivatives, including those with morpholino groups, have demonstrated significant antitumor activities against human cancer cell lines and murine leukemia cell lines. The presence of benzimidazolyl and morpholino groups as substituents on these rings contributes to their antitumor properties, with certain derivatives exhibiting potent antitumor activity without significant aromatase inhibitory activity (Matsuno et al., 2000).
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Novel analogues of the pan class I PI3K inhibitor ZSTK474, with morpholino groups, have been developed, showing enhanced potency against PI3K enzymes and significant in vivo antitumor efficacy. The structural modifications, particularly substitution at specific positions of the benzimidazole ring, have been crucial for increasing the potency of these derivatives (Rewcastle et al., 2011).
Antimicrobial Agents
Compounds incorporating thiophene moieties with morpholino and other groups have been synthesized and found to exhibit potent antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential utility of such derivatives as antimicrobial agents (Mabkhot et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives, including those with morpholino groups, have been studied for their corrosion inhibition properties on steel in hydrochloric acid. These compounds have shown significant inhibitory action, suggesting their potential application in protecting metal surfaces from corrosion (Yadav et al., 2016).
Properties
IUPAC Name |
4-[3-[3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]propyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-2-8-21-20(7-1)24-22-27(11-5-10-25-12-14-29-15-13-25)17-26(18-28(21)22)16-19-6-3-4-9-23-19/h1-4,6-9H,5,10-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIRXECTMWGFQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CN(CN3C2=NC4=CC=CC=C43)CC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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